N-(2-methoxypyrimidin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-Methoxypyrimidin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrimidine ring substituted with a methoxy group at position 2 and a pyrazole core with three methyl substituents. Its synthesis typically involves coupling reactions between sulfonamide precursors and functionalized pyrimidine/pyrazole intermediates.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-7-10(8(2)16(3)14-7)20(17,18)15-9-5-12-11(19-4)13-6-9/h5-6,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRPIHAKTBUOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazines and 1,3-diketones.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
NMR Analysis of Substituent Effects
A comparative NMR study of structurally related sulfonamide derivatives, including rapamycin analogs (e.g., compounds 1 and 7 ), revealed key differences in chemical environments. For N-(2-methoxypyrimidin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, regions corresponding to protons in positions 29–36 (Region B) and 39–44 (Region A) exhibit distinct chemical shifts compared to analogs (Figure 6 in ). These shifts indicate that:
- Region A (pyrimidine-proximal protons) is sensitive to methoxy substitution, altering electron density.
- Region B (pyrazole methyl groups) shows minimal variation, suggesting conserved steric environments.
Table 1: Key NMR Chemical Shift Differences
| Region | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| Pyrimidine C-H (Region A) | 8.2–8.5 | 8.0–8.3 | 8.1–8.4 |
| Pyrazole CH3 (Region B) | 2.1–2.3 | 2.0–2.2 | 2.1–2.3 |
These data highlight how methoxy placement on the pyrimidine ring modulates electronic properties without significantly perturbing the pyrazole core .
Substituent-Driven Functional Comparisons
Case Study: Bromo-Morpholinyl vs. Methoxy Substitution
The compound N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () shares a sulfonamide backbone but differs in:
Pyrimidine Substituents : Bromo and morpholinyl groups introduce steric bulk and hydrogen-bonding capacity, contrasting with the methoxy group in the target compound.
Core Structure : A benzene ring replaces the pyrazole core, reducing conformational flexibility.
Table 2: Substituent Impact on Properties
The bromo-morpholinyl analog’s higher LogP suggests reduced aqueous solubility, which may limit bioavailability compared to the target compound .
Reactivity and Stability via Lumping Strategy
Organic compounds with analogous sulfonamide-pyrimidine scaffolds are often "lumped" into surrogate categories to predict reactivity. For example:
- Lumped Reactions : The target compound and its analogs undergo similar sulfonamide cleavage and pyrimidine ring-opening reactions. However, methoxy groups slow degradation compared to electron-withdrawing substituents (e.g., bromo).
- Reaction Count Reduction : A lumping strategy reduced 13 reactions across three compounds to 5 surrogate reactions (Tables 3–4 in ), emphasizing shared pathways.
Computational Docking Insights
While direct docking data for the target compound are unavailable, tools like AutoDock Vina () and AutoDock4 () are widely used to compare sulfonamide derivatives. Key findings from analogous studies include:
- Methoxy groups enhance binding to hydrophobic pockets (e.g., carbonic anhydrase isoforms).
- Pyrazole cores improve selectivity over benzene-ring analogs due to reduced steric clash .
Biological Activity
N-(2-methoxypyrimidin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 1,3,5-trimethyl-1H-pyrazole with sulfonyl chloride in the presence of appropriate amines. The characterization of the compound is typically performed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Biological Activity Overview
The biological activities of pyrazole derivatives are well-documented, showing a broad spectrum of effects including:
- Antiproliferative Activity : Studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays indicated that this compound has potential as an anticancer agent due to its ability to inhibit cell proliferation without exhibiting cytotoxicity at certain concentrations .
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth. Pyrazole derivatives are often evaluated for their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
A detailed examination of several studies highlights the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
In a study published in July 2023, a series of pyrazole-4-sulfonamide derivatives were synthesized and characterized. Among these compounds, this compound was highlighted for its significant antiproliferative activity against U937 cells using the CellTiter-Glo assay. The compound did not show cytotoxicity at effective doses .
Further research into its antimicrobial properties showed that it effectively inhibited both Gram-positive and Gram-negative bacteria. This suggests that it could serve as a lead compound for the development of new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
